molecular formula C17H13N3O3S2 B2405190 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-84-6

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2405190
CAS No.: 865181-84-6
M. Wt: 371.43
InChI Key: GCYSLXSFKUSMRS-ZPHPHTNESA-N
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Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide: is a complex organic compound that features a benzothiazole core with a sulfamoyl group and a prop-2-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid or sulfur trioxide.

    Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through a nucleophilic substitution reaction, often using propargyl bromide.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and a suitable amine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The benzothiazole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products:

    Oxidation Products: Various oxidized derivatives of the prop-2-ynyl group.

    Reduction Products: Amines derived from the reduction of the sulfamoyl group.

    Substitution Products: Functionalized benzothiazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Materials Science: It may be used in the synthesis of advanced materials, including polymers and nanomaterials.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activity or protein interactions.

Industry:

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Analytical Chemistry: It may be used in analytical techniques such as chromatography or spectroscopy.

Mechanism of Action

The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with target proteins, while the benzothiazole core can engage in π-π interactions. The prop-2-ynyl group may also participate in covalent bonding with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
  • N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide

Comparison:

  • Structural Differences: The primary differences lie in the substituents attached to the benzothiazole core. These variations can significantly impact the compound’s reactivity and biological activity.
  • Unique Features: N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to its benzamide moiety, which can enhance its binding affinity to certain biological targets compared to its analogs.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h1,3-9,11H,10H2,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSLXSFKUSMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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